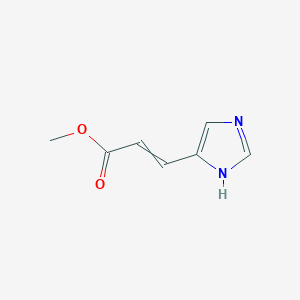

Methyl 3-(1H-imidazol-4-yl)acrylate

Description

Methyl 3-(1H-imidazol-4-yl)acrylate (CAS 70346-51-9) is an α,β-unsaturated ester derivative of urocanic acid, with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . It is structurally characterized by an acrylate group conjugated to the imidazole ring at the 4-position. This compound is also known as urocanic acid methyl ester and serves as a key intermediate in synthetic chemistry and metabolic studies .

Properties

IUPAC Name |

methyl 3-(1H-imidazol-5-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-4-8-5-9-6/h2-5H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKOENSQFURTSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CN=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90966742 | |

| Record name | Methyl 3-(1H-imidazol-5-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52363-40-3 | |

| Record name | Methyl 3-(1H-imidazol-5-yl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52363-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(1H-imidazol-4-yl)acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052363403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(1H-imidazol-5-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(1H-imidazol-4-yl)acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-imidazol-4-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(1H-imidazol-4-yl)acrylate has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate efficacy against various bacterial strains, suggesting its use in developing new antibiotics.

- Anticancer Properties : The compound has been investigated for inhibiting cancer cell proliferation through mechanisms like histone deacetylase (HDAC) inhibition. This suggests a role in cancer therapy.

- Neuroprotective Effects : Molecular docking studies reveal that it may bind effectively to enzymes involved in neurodegenerative processes, indicating potential applications in treating conditions like Alzheimer's disease.

Coordination Chemistry

This compound is explored as a ligand in coordination chemistry. Its ability to coordinate with metal ions enhances its utility in synthesizing metal-organic frameworks (MOFs), which are important for applications in catalysis and proton conduction research.

Materials Science

The compound serves as a building block for synthesizing more complex materials. Its unique structure allows for the development of specialty chemicals with specific properties, making it useful in various industrial applications.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Proliferation Inhibition

Research focused on the anticancer effects of this compound demonstrated that it inhibited proliferation in specific cancer cell lines. Mechanistic studies revealed that this inhibition was linked to HDAC activity modulation, highlighting its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of Methyl 3-(1H-imidazol-4-yl)acrylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing enzyme activity and receptor binding. The propenoic acid methyl ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Structural Variations and Substituents

The primary structural differences among analogues lie in the substituents attached to the imidazole-acrylate core. Key examples include:

Key Observations :

Key Observations :

Spectroscopic and Analytical Data

ESI-MS and NMR Profiles :

- This compound: No MS data provided, but ¹H-NMR would show signals for the acrylate doublet (δ ~6.5 ppm) and imidazole protons (δ ~7.8 ppm) .

- Compound 12 : ESI-MS m/z 311.24 (M+H⁺); ¹H-NMR features a trans doublet (δ 6.46, J = 15.6 Hz) and imidazole singlet (δ 8.46) .

- Compound 15 : ESI-MS m/z 664.19 (M+H⁺); ¹H-NMR shows aromatic multiplicity (δ 7.12–7.53) and acrylate doublet (δ 6.54) .

Q & A

Q. What is the standard synthetic procedure for Methyl 3-(1H-imidazol-4-yl)acrylate, and what analytical methods confirm its purity?

The compound is synthesized via a literature method starting from precursor 5, achieving a 95% yield. Key steps include acrylate esterification under controlled conditions. Characterization involves ¹H/¹³C NMR, ESI-MS, and elemental analysis. For example, ¹H NMR (CD₃OD) shows peaks at δ 7.78 (imidazole C-H), 6.44 (acrylate CH), and 3.78 (ester methyl group), confirming the structure .

Q. How is NMR spectroscopy utilized in characterizing this compound?

NMR is critical for structural elucidation. The ¹H NMR spectrum (CD₃OD) reveals distinct signals: a singlet for the imidazole proton (δ 7.78), a doublet for the trans-configured acrylate (J = 16.0 Hz), and a methyl ester peak (δ 3.78). ¹³C NMR confirms carbonyl (δ 168.14) and aromatic carbons .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a key intermediate for bioactive molecules, such as tetrazole derivatives used in angiotensin II receptor antagonists (e.g., compound 22a in ). The acrylate moiety enables conjugation, while the imidazole ring enhances metal-binding or hydrogen-bonding capabilities .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to achieve high yields?

Reaction optimization includes solvent selection (DMF for polar aprotic conditions), temperature control (65–80°C), and radical initiators (e.g., AIBN). High yields (95%) are attributed to minimized side reactions, such as imidazole ring oxidation, through inert atmospheres and purified reagents .

Q. How does the compound’s structure influence its application in pH-responsive polymers?

The imidazole group undergoes protonation/deprotonation at physiological pH, altering polymer solubility. Similar structures (e.g., 4-(1H-imidazol-1-yl)butyl methacrylate in ) demonstrate reversible conformational changes in response to pH, enabling drug delivery or smart material applications .

Q. How can researchers analyze reaction byproducts or degradation products of this compound?

Advanced techniques like HPLC-MS monitor ester hydrolysis or imidazole oxidation. For example, ESI-MS (m/z 153.22) identifies the parent ion, while degradation products are detected via shifts in molecular weight or fragmentation patterns .

Q. What role does this compound play in coordination chemistry?

The imidazole nitrogen acts as a ligand for transition metals (e.g., Co²⁺ or Zn²⁺). Studies on Schiff base ligands ( ) highlight imidazole’s ability to form stable complexes, characterized by X-ray crystallography or UV-Vis spectroscopy .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or electronic properties?

Density Functional Theory (DFT) calculates electron distribution, focusing on the acrylate’s electrophilic β-carbon and the imidazole’s lone pairs. Such models guide synthetic modifications, such as tuning steric effects for regioselective reactions .

Q. How should researchers resolve contradictions in published data (e.g., conflicting spectroscopic results)?

Cross-validation with multiple techniques is essential. For example, discrepancies between NMR and elemental analysis may indicate impurities. Recrystallization (e.g., using CHCl₃:MeOH) and repeated spectral acquisitions ensure reproducibility .

Q. What experimental precautions are critical for handling this compound?

Due to its light-sensitive acrylate group and hygroscopic imidazole ring, storage under argon at –20°C is recommended. Glovebox use prevents moisture absorption, and reaction progress is monitored via TLC to avoid over-alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.